Methyl 3,4-difluorobenzoylformate chemical structure and properties
Methyl 3,4-difluorobenzoylformate chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of Methyl 3,4-difluorobenzoylformate , a specialized fluorinated intermediate used in pharmaceutical discovery and advanced organic synthesis.
CAS Number: 220239-71-4 Synonyms: Methyl (3,4-difluorophenyl)glyoxylate; Methyl 2-(3,4-difluorophenyl)-2-oxoacetate; 3,4-Difluoro-α-oxobenzeneacetic acid methyl ester.
Executive Summary
Methyl 3,4-difluorobenzoylformate is a high-value fluorinated building block characterized by an
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a benzene ring substituted at the 3 and 4 positions with fluorine atoms, linked to a glyoxylate (methyl oxoacetate) group. The electron-withdrawing nature of the fluorine atoms and the
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 214.16 g/mol | |
| SMILES | COC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
| InChI Key | Unique identifier required for database search | |
| Physical State | Solid (Low melting) or Viscous Liquid | Depending on purity/polymorph |
| Boiling Point | ~260–270 °C (Predicted) | @ 760 mmHg |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Hydrolyzes slowly in water |
Spectroscopic Signature
- F NMR: Distinct signals for the 3-F and 4-F atoms, typically showing complex coupling (second-order effects) due to their proximity.
-
IR Spectrum: Characteristic dual carbonyl bands:
-
Keto C=O: ~1680–1690 cm
(conjugated). -
Ester C=O: ~1730–1740 cm
.
-
Synthesis & Manufacturing
The industrial preparation of Methyl 3,4-difluorobenzoylformate relies on Friedel-Crafts Acylation , ensuring high regioselectivity for the 3,4-substitution pattern starting from 1,2-difluorobenzene.
Core Synthesis Protocol: Friedel-Crafts Acylation
Reagents: 1,2-Difluorobenzene, Methyl Oxalyl Chloride (Methyl chlorooxoacetate), Aluminum Chloride (
Reaction Logic:
The reaction utilizes the strong electrophile generated from methyl oxalyl chloride and
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Catalyst Activation: Charge the flask with anhydrous
(Dichloromethane) and (1.2 equiv). Cool to 0°C.[1] -
Electrophile Formation: Add Methyl Oxalyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium complex.
-
Substrate Addition: Add 1,2-Difluorobenzene (1.0 equiv) dropwise, maintaining internal temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture to decompose the aluminum complex.
-
Workup: Extract with DCM (3x). Wash organics with Brine and
(to remove acid traces). Dry over . -
Purification: Concentrate in vacuo. Purify via vacuum distillation or recrystallization (if solid) from Hexane/EtOAc.
Figure 1: Friedel-Crafts synthesis pathway for Methyl 3,4-difluorobenzoylformate.
Reactivity & Applications in Drug Discovery
Precursor to Quinolone Antibiotics
The 3,4-difluorophenyl moiety is a pharmacophore hallmark of third- and fourth-generation fluoroquinolones (e.g., Lomefloxacin , Moxifloxacin ).
-
Mechanism: The
-keto ester is converted to a -keto ester (benzoylacetate) via chain extension (e.g., using diazomethane or Wittig reagents). -
Cyclization: This intermediate undergoes Gould-Jacobs cyclization or similar condensation reactions to form the quinolone core.
Asymmetric Synthesis of Mandelic Acid Derivatives
The keto-carbonyl group is an excellent substrate for enantioselective reduction to generate chiral
-
Reagents: CBS-catalyst/Borane or Ruthenium-Noyori hydrogenation.
-
Utility: These chiral alcohols are key intermediates for mono-amine oxidase inhibitors and anti-thrombotic agents.
Photoinitiators
Like its parent compound (Methyl Benzoylformate), the difluoro-derivative functions as a Type II Photoinitiator .
-
Function: Upon UV irradiation, it undergoes Norrish Type I cleavage or hydrogen abstraction (in the presence of co-initiators) to generate radicals that initiate polymerization.
-
Advantage: The fluorine substitution alters the UV absorption maximum (
), potentially allowing for curing at specific wavelengths or reducing yellowing in clear coats.
Figure 2: Divergent application pathways for the target compound.
Handling & Safety (HSE)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318 | Causes serious eye damage. |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Storage Protocols:
-
Atmosphere: Store under inert gas (
or Argon). Alpha-keto esters can be sensitive to moisture (hydrolysis) and oxidation. -
Temperature: Refrigerate (2–8°C) for long-term stability.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which cause hydrolysis or condensation).
References
-
Apollo Scientific. (n.d.). Methyl 3,4-difluorobenzoylformate Product Data. Retrieved from
- Olah, G. A., et al. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.).[3] Methyl 3,4-difluorobenzoate Safety Data Sheet. (Used for analogous safety profiling of fluorinated aromatic esters). Retrieved from [3]
-
ChemicalBook. (2025). Methyl 3,4-difluorobenzoylformate CAS 220239-71-4 Entry.[4] Retrieved from
Sources
- 1. What is Methyl Oxalyl Chloride?_Chemicalbook [chemicalbook.com]
- 2. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 220239-71-4 Cas No. | Methyl 3,4-difluorobenzoylformate | Apollo [store.apolloscientific.co.uk]
